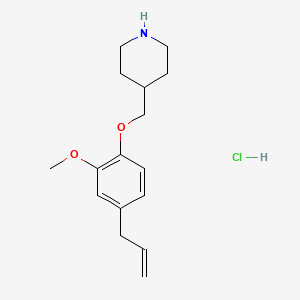

4-Allyl-2-methoxyphenyl 4-piperidinylmethyl ether hydrochloride

説明

4-Allyl-2-methoxyphenyl 4-piperidinylmethyl ether hydrochloride is a synthetic organic compound featuring a methoxy-substituted phenyl ring linked to a piperidinylmethyl ether moiety via an allyl group. The hydrochloride salt enhances its solubility and stability for pharmacological applications.

特性

IUPAC Name |

4-[(2-methoxy-4-prop-2-enylphenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-3-4-13-5-6-15(16(11-13)18-2)19-12-14-7-9-17-10-8-14;/h3,5-6,11,14,17H,1,4,7-10,12H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGCHIGYQIRWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

It is known that the compound has three active sites: hydroxyl, allylic, and aromatic groups. These groups could potentially interact with various biological targets.

生物活性

4-Allyl-2-methoxyphenyl 4-piperidinylmethyl ether hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by its unique molecular structure, which includes an allyl group, a methoxyphenyl moiety, and a piperidinylmethyl ether component. This structural configuration is believed to contribute to its biological properties.

The biological activity of this compound is primarily mediated through interactions with specific enzymes and receptors. It has been observed to exhibit:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. Inhibiting AChE can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

- Antimicrobial Activity : Research indicates that related compounds can modulate gene expression involved in biofilm formation and efflux pump regulation in resistant fungal strains, suggesting potential antifungal properties .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of the compound:

Case Studies

-

Antifungal Efficacy Against Aspergillus fumigatus :

A study demonstrated that 4-Allyl-2-methoxyphenol (a related compound) exhibited significant antibiofilm activity against azole-resistant A. fumigatus isolates. The treatment led to a marked reduction in the expression of efflux pump genes, indicating a potential therapeutic application in combating resistant fungal infections . -

Neuroprotective Potential :

Research into similar compounds has shown promise in enhancing cognitive function by inhibiting AChE, thereby increasing acetylcholine levels in the brain. This mechanism could be leveraged for developing treatments for neurodegenerative diseases .

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Stability and Dosage Effects : Laboratory investigations indicate that the stability of the compound can influence its efficacy over time. Long-term studies have shown sustained effects on cellular functions at varying dosages without significant toxicity.

- Transport Mechanisms : The compound's uptake by cells is facilitated through specific transporters, which play a critical role in its distribution and localization within cellular compartments.

類似化合物との比較

Substituent Variations on the Aromatic Ring

- 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0): Key Differences: Replaces the allyl-methoxyphenyl group with a bulkier diphenylmethoxy substituent. Implications: Increased lipophilicity (logP) likely reduces water solubility compared to the target compound, as indicated by its molecular weight (303.83 g/mol) and lack of reported aqueous solubility data . Pharmacology: No specific targets reported, but piperidine derivatives are common in CNS-targeting drugs.

- 4-Allyl-2-methoxyphenyl Acetate (Similarity: 0.60): Key Differences: Substitutes the piperidinylmethyl ether with an acetate ester.

Heterocyclic Modifications

4-Chloro-3-methylphenyl 3-Pyrrolidinylmethylether Hydrochloride (CAS 1220032-08-5):

- 5,6-Dimethoxy-2-(4-Piperidinylmethyl)-1-Indanone Hydrochloride (CAS 120013-39-0): Key Differences: Incorporates a dimethoxyindanone core instead of the allyl-methoxyphenyl group. Pharmacology: Acts as an impurity of donepezil, an acetylcholinesterase inhibitor, highlighting the therapeutic relevance of piperidinylmethyl groups in neurodegenerative therapies .

Pharmacological Target Profiles

- N-(4-Piperidinylmethyl)amine Derivatives :

- Activity : Demonstrated dual binding to c-myc and c-Kit G-quadruplex DNA, stabilizing these structures to inhibit oncogene transcription. The target compound’s piperidinylmethyl group may share similar binding mechanisms .

- Comparison : Derivatives with bulkier aromatic substituents (e.g., diphenylmethoxy) may exhibit reduced DNA affinity due to steric hindrance.

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Properties

準備方法

General Synthetic Strategy

The synthesis of 4-Allyl-2-methoxyphenyl 4-piperidinylmethyl ether hydrochloride generally follows these key stages:

Formation of the phenolic ether intermediate : Starting from 4-allyl-2-methoxyphenol (a derivative of eugenol), the phenolic hydroxyl group is activated or converted to enable nucleophilic substitution.

Introduction of the piperidinylmethyl group : The 4-piperidinylmethyl moiety is introduced typically via nucleophilic substitution or Mannich-type reaction involving piperidine derivatives.

Formation of the hydrochloride salt : The final ether product is converted into its hydrochloride salt form to enhance stability and solubility.

Detailed Preparation Methods

Synthesis of 4-Allyl-2-methoxyphenol Derivatives

According to a study on related eugenol derivatives, the synthesis begins with a Mannich reaction involving eugenol, formaldehyde, and an amine (such as dimethylamine) under reflux conditions in n-heptane solvent at approximately 98–100 °C for 10 hours. This yields 4-allyl-6-(dimethylaminomethyl)-2-methoxyphenol with a high yield (~83%).

Following this, methylation with methyl iodide in ethanol produces a methylated ammonium intermediate, which is purified by recrystallization with a yield of approximately 78%.

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Mannich Reaction | Eugenol, formaldehyde (37%), dimethylamine (40%), reflux, n-heptane, 98–100 °C, 10 h | 4-Allyl-6-(dimethylaminomethyl)-2-methoxyphenol | 83 |

| 2 | Methylation | Methyl iodide, ethanol, recrystallization | 6-((N-iodo-N-methyl-N-methylamino)methyl)-4-allyl-2-methoxyphenol | 78 |

This intermediate is then subjected to nucleophilic substitution to introduce hydroxymethyl groups, facilitating further functionalization.

Introduction of Piperidinylmethyl Group via Nucleophilic Substitution

The key step to form the ether linkage between the phenol derivative and the piperidine ring involves nucleophilic substitution, where the phenolic oxygen attacks a piperidinylmethyl halide or equivalent electrophile.

A related patent (US3714159A) describes a process where a piperidinol derivative reacts under reflux with sodium carbonate and potassium iodide in 4-methyl-2-pentanone solvent. The reaction mixture is azeotropically dried and then reacted with an ammonium salt intermediate to yield the substituted piperidine ether. The crude product is purified by filtration, washing, and recrystallization, often using solvents such as 4-methyl-2-pentanone or diisopropyl ether.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Azeotropic Drying | Piperidinol derivative, sodium carbonate, KI, 4-methyl-2-pentanone, reflux | Removes water to drive reaction forward |

| 2 | Nucleophilic Substitution | Addition of ammonium salt intermediate, reflux for 1.5–3 hours | Formation of piperidinylmethyl ether linkage |

| 3 | Purification | Filtration, washing with 4-methyl-2-pentanone and petroleum ether, recrystallization | Yields crystalline hydrochloride salt |

Formation of Hydrochloride Salt

The final product is converted into its hydrochloride salt by acidification with gaseous hydrogen chloride dissolved in an appropriate solvent (e.g., 2-propanol or 4-methyl-2-pentanone). This step enhances the stability and crystallinity of the compound, facilitating isolation and purification.

Representative Reaction Scheme Summary

| Stage | Reagents/Conditions | Product/Intermediate |

|---|---|---|

| Mannich Reaction | Eugenol, formaldehyde, dimethylamine, reflux in n-heptane | 4-Allyl-6-(dimethylaminomethyl)-2-methoxyphenol |

| Methylation | Methyl iodide, ethanol | Methylated ammonium intermediate |

| Nucleophilic Substitution | Piperidinol derivative, sodium carbonate, KI, reflux in 4-methyl-2-pentanone | 4-Allyl-2-methoxyphenyl 4-piperidinylmethyl ether |

| Hydrochloride Salt Formation | Acidification with gaseous HCl in 2-propanol or 4-methyl-2-pentanone | This compound |

Analytical and Purification Notes

Reflux Conditions : Most reactions are conducted under reflux to ensure complete conversion and to drive equilibrium reactions to completion.

Azeotropic Drying : Removal of water by azeotropic distillation is critical to prevent hydrolysis and side reactions.

Use of Sodium Carbonate and Potassium Iodide : These act as bases and nucleophilic catalysts to facilitate substitution reactions.

Purification : Recrystallization from solvents like 4-methyl-2-pentanone and diisopropyl ether is common to obtain high-purity crystalline hydrochloride salts.

Characterization : Confirmation of substitution and methylation steps is supported by spectroscopic methods such as IR (C-N stretching vibrations), GC-MS (molecular ion peaks), and melting point analysis.

Summary Table of Preparation Data

| Parameter | Details |

|---|---|

| Starting Material | Eugenol or 4-allyl-2-methoxyphenol |

| Key Reagents | Formaldehyde, dimethylamine, methyl iodide, piperidinol derivative, sodium carbonate, potassium iodide, gaseous HCl |

| Solvents | n-Heptane, ethanol, 4-methyl-2-pentanone, diisopropyl ether, 2-propanol |

| Reaction Conditions | Reflux (98–100 °C), azeotropic drying, 1.5–10 hours reaction times |

| Yields | 78–83% for intermediate steps; final yields vary with purification |

| Purification Techniques | Filtration, washing, recrystallization |

| Final Product Form | Hydrochloride salt, crystalline |

Research Findings and Considerations

The Mannich reaction is effective for introducing aminoalkyl groups onto the aromatic ring of eugenol derivatives, facilitating subsequent functionalization.

The nucleophilic substitution method for ether formation is well-established, requiring careful control of water content and reaction conditions to maximize yield and purity.

The hydrochloride salt form improves the compound’s handling and storage characteristics, which is critical for pharmaceutical applications.

Spectroscopic and chromatographic analyses confirm the structure and purity of intermediates and final products, ensuring reproducibility and quality control.

Q & A

Q. What analytical methods are recommended for confirming the purity and structural integrity of 4-Allyl-2-methoxyphenyl 4-piperidinylmethyl ether hydrochloride?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity, with mobile phase optimization (e.g., acetonitrile/water gradients) to resolve impurities. Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., ether C-O stretching at ~1100 cm⁻¹, piperidine N-H bending). Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms regiochemistry, such as allyl group positioning and piperidine ring substitution. Karl Fischer (KF) titration quantifies residual moisture, critical for hydrochloride salt stability .

Q. What synthetic routes are documented for synthesizing piperidine-based ether derivatives structurally analogous to this compound?

- Methodological Answer : A two-step approach is common: (i) Etherification : React 4-piperidinemethanol with 4-allyl-2-methoxyphenyl bromide under Mitsunobu conditions (DIAD, PPh₃) to form the ether bond. (ii) Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous diethyl ether. Critical parameters include inert atmosphere (N₂/Ar) to prevent oxidation of the allyl group and strict temperature control (<0°C during HCl addition) to avoid decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data between structurally similar piperidine derivatives?

- Methodological Answer : Conduct a structure-activity relationship (SAR) meta-analysis focusing on:

- Substituent Effects : Compare the allyl group’s electron-donating properties with bulkier analogs (e.g., bromo or methoxyethoxy derivatives) to assess steric/electronic impacts on receptor binding.

- Experimental Variables : Normalize data for assay conditions (e.g., cell line variability, salt form solubility in buffer solutions).

Use molecular docking simulations to predict binding affinities to target receptors (e.g., GPCRs) and validate with isothermal titration calorimetry (ITC) .

Q. What strategies optimize reaction yields of this compound under varying solvent conditions?

- Methodological Answer : Employ a Design of Experiments (DoE) approach:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF, dioxane) for intermediate solubility and reaction kinetics.

- Catalyst Optimization : Evaluate Pd/C or Ni catalysts for allyl group stability during etherification.

- Reaction Monitoring : Use in-situ Raman spectroscopy to track intermediate formation and minimize side reactions (e.g., allyl oxidation).

Post-reaction, isolate the hydrochloride salt via anti-solvent crystallization (e.g., ethanol/diethyl ether) to enhance yield and purity .

Q. How should researchers design stability studies to evaluate the compound’s degradation under different storage conditions?

- Methodological Answer : Follow ICH Q1A guidelines:

- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Option 2 conditions).

- Analytical Endpoints : Monitor hydrolysis (HPLC-MS for cleavage products) and oxidation (peroxide quantification via iodometric titration).

Store lyophilized samples at -20°C in amber vials with desiccants to minimize hygroscopic degradation. Include a stability-indicating assay using charged aerosol detection (CAD) for non-UV-active degradants .

Methodological Considerations for Data Interpretation

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

- Methodological Answer : Use QSAR models (e.g., ADMET Predictor™ or SwissADME) to estimate logP (octanol-water partition coefficient), blood-brain barrier permeability, and cytochrome P450 inhibition. Validate predictions with experimental Caco-2 cell permeability assays and microsomal stability tests. Molecular dynamics (MD) simulations (e.g., GROMACS) can assess membrane interaction dynamics of the allyl-piperidine motif .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。